molecular formula C16H12FN3O B12117553 2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile CAS No. 111861-40-6

2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B12117553
CAS No.: 111861-40-6
M. Wt: 281.28 g/mol
InChI Key: ZQDDHNXMFGSCCR-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of amino groups and a fluorophenyl substituent adds to its chemical versatility and reactivity.

Preparation Methods

The synthesis of 2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2,7-Diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,7-Diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amino and fluorophenyl groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,7-Diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile can be compared with other similar compounds such as:

    2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    2,7-Diamino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile: The position of the fluorine atom is different, potentially leading to variations in chemical and biological properties.

    2,7-Diamino-4-(3-chlorophenyl)-4H-chromene-3-carbonitrile: Substitution of fluorine with chlorine can result in different reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

111861-40-6

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H12FN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2

InChI Key

ZQDDHNXMFGSCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N

Origin of Product

United States

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